3-Ethynyl-2-fluorobenzaldehyde

Descripción general

Descripción

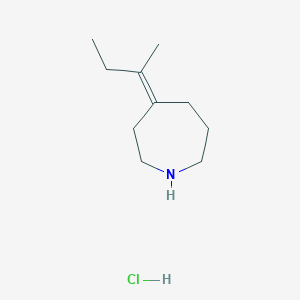

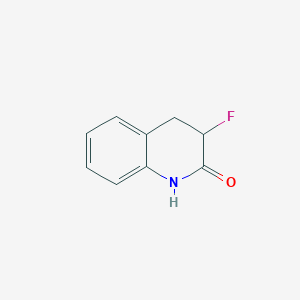

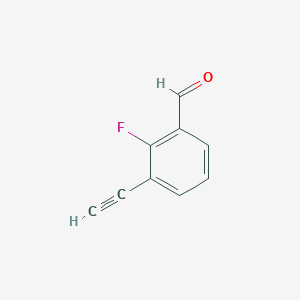

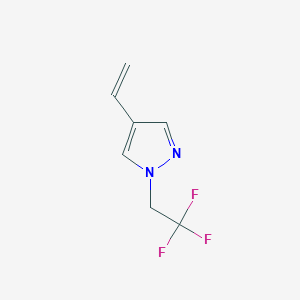

3-Ethynyl-2-fluorobenzaldehyde is a synthetic organic compound with various applications in the field of science and industry. It is a potent fluorinated building block that has been used in organic synthesis as well as analytical and biochemical studies. The compound has a CAS Number of 1851952-10-7 and a molecular weight of 148.14 .

Molecular Structure Analysis

The molecular formula of 3-Ethynyl-2-fluorobenzaldehyde is C9H5FO . The InChI code is 1S/C9H5FO/c1-2-7-4-3-5-8(6-11)9(7)10/h1,3-6H .Physical And Chemical Properties Analysis

3-Ethynyl-2-fluorobenzaldehyde is a solid at ambient temperature .Aplicaciones Científicas De Investigación

Synthesis of Fluorobenzaldehydes

Fluorobenzaldehydes, including derivatives similar to 3-Ethynyl-2-fluorobenzaldehyde, have been synthesized from chlorobenzaldehydes using a reagent system comprising potassium fluoride, tetraphenylphosphonium halide, and 18-crown-6 or poly(ethylene glycol) dimethyl ether. This method facilitates the production of several fluorobenzaldehyde derivatives in good yields, demonstrating the versatility of fluorinated compounds in organic synthesis (Yoshida & Kimura, 1988).

Antioxidant Activity

Research on thiazolidin-4-one derivatives using 4-fluorobenzaldehyde has indicated promising antioxidant activity. The synthesis of these derivatives and their subsequent biological evaluation highlight the potential medicinal chemistry applications of fluorobenzaldehydes (El Nezhawy et al., 2009).

Catalysis

Fluorobenzaldehydes have been employed as precursors in catalytic processes, such as the preparation of dihydropyridines using basic carbons as catalysts. These reactions underscore the utility of fluorinated aldehydes in facilitating chemical transformations important in pharmaceutical synthesis (Perozo-Rondón et al., 2006).

Fluorescence and Spectroscopy

Studies on the structural transformations of fluorobenzaldehydes under cryogenic conditions have provided insights into their conformational dynamics and potential applications in materials science. These investigations reveal how the orientation of functional groups affects the physical properties of the molecules, which could inform the design of fluorescent materials or sensors (Ildız et al., 2018).

Material Science

Fluorinated microporous polyaminals synthesized from fluorobenzaldehydes demonstrate significant CO2 adsorption capabilities and selectivity over N2 and CH4. These materials, developed through simple polycondensation reactions, highlight the environmental and industrial applications of fluorinated compounds in gas separation technologies (Li et al., 2016).

Safety and Hazards

The compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, mist, vapors, or spray, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Propiedades

IUPAC Name |

3-ethynyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO/c1-2-7-4-3-5-8(6-11)9(7)10/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLBNYZSSLBQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-2-fluorobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

amine](/img/structure/B1492348.png)

![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)